CK1-IN-2

Kinase Inhibition Selectivity Profiling Drug Discovery

Challenge: Finding CNS-penetrant kinase inhibitors with human PK data for translational neurodegeneration research. Solution: CK1-IN-2 (PF-05251749), a clinical-stage CK1δ/ε inhibitor. • Brain-penetrant; validated in Phase 1 for circadian disruption in Alzheimer's/Parkinson's • Dual CK1δ/ε inhibition with characterized CYP3A induction liability for DDI studies • Benchmark tool for CNS kinase assay development and validation

Molecular Formula C17H12FN3O2
Molecular Weight 309.29 g/mol
Cat. No. B15545021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK1-IN-2
Molecular FormulaC17H12FN3O2
Molecular Weight309.29 g/mol
Structural Identifiers
InChIInChI=1S/C17H12FN3O2/c1-21-8-13(16(20-21)10-2-4-11(18)5-3-10)12-6-7-19-14-9-23-17(22)15(12)14/h2-8H,9H2,1H3
InChIKeyXISSYJGQGSMWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK1-IN-2: CNS-Penetrant CK1δ/ε Inhibitor


CK1-IN-2, also known as PF-05251749 or Compound Nr.4, is a potent, selective, and brain-penetrant small molecule inhibitor of Casein Kinase 1 (CK1) isoforms δ and ε . It functions as an ATP-competitive inhibitor and has been advanced into Phase 1 clinical trials for the potential treatment of circadian rhythm disruptions in Alzheimer's and Parkinson's diseases [1]. It is also noted to act as an inducer of CYP3A .

CK1-IN-2 Differentiation from Other CK1 Inhibitors


While several small molecules can inhibit CK1 isoforms, CK1-IN-2 (PF-05251749) possesses a unique combination of properties that preclude simple substitution with other in-class compounds. Key differentiators include its clinically-validated CNS penetration and its advanced development stage, which has generated human safety and pharmacokinetic data absent for many research tool compounds [1]. Furthermore, its specific isoform selectivity profile and potential for drug-drug interactions via CYP3A induction differentiate it from analogs like PF-670462, which are more commonly used as research tools but lack the clinical development package of CK1-IN-2 .

CK1-IN-2 Differentiation Evidence


Potency & Isoform Selectivity vs. PF-670462

CK1-IN-2 demonstrates a distinct potency profile for CK1δ and CK1ε compared to the widely used research tool PF-670462. While PF-670462 exhibits high potency for CK1ε (IC50 7.7 nM), it shows reduced activity against CK1δ (IC50 13 nM) . In contrast, CK1-IN-2 displays a more balanced inhibition of both isoforms, with IC50 values of 33.1 nM for CK1δ and 51.6 nM for CK1ε . This balanced inhibition profile may be critical for applications where dual targeting of δ and ε is required.

Kinase Inhibition Selectivity Profiling Drug Discovery

Clinical Development & CNS Penetration

CK1-IN-2 is a CNS-penetrant small molecule that has been evaluated in Phase 1 clinical trials [1]. This is a significant differentiator from most CK1 research tool compounds, including PF-670462, which are not in clinical development. The clinical data package for CK1-IN-2, while not fully public, includes human safety, tolerability, and pharmacokinetic data [2]. This provides a higher level of confidence for in vivo studies and translational research.

Clinical Pharmacology Blood-Brain Barrier Neurodegenerative Disease

CYP3A Induction & Drug-Drug Interaction Risk

CK1-IN-2 has been shown to induce CYP3A4 in vitro and in a clinical setting. In cryopreserved human hepatocytes, PF-05251749 (0.3-100 μM) induced CYP3A mRNA in a dose-dependent manner [1]. Clinically, a 1.5-fold increase in the 4β-hydroxycholesterol/cholesterol ratio was observed following repeated 750 mg daily doses, suggesting potential CYP3A induction at this high dose [1]. This is a key differentiator from other CK1 inhibitors like PF-670462, for which similar clinical DDI data is not available.

Drug Metabolism Drug-Drug Interactions Pharmacokinetics

Commercial & Strategic Value

CK1-IN-2 has demonstrated significant commercial value, with Biogen acquiring the asset from Pfizer in a deal valued at up to $710 million ($75 million upfront, plus milestones and royalties) [1]. This transaction underscores the compound's perceived value and differentiates it from standard research chemicals which lack any commercial or strategic development interest.

Drug Development Business Development Licensing

CK1-IN-2 Optimal Use Cases


Translational Circadian Rhythm & Neurodegeneration Studies

Given its clinical development for circadian rhythm disruption in Alzheimer's and Parkinson's diseases, CK1-IN-2 is the optimal choice for in vivo studies seeking to build a translational bridge to human disease [1]. Its CNS penetration and available human PK data provide a strong foundation for designing and interpreting efficacy studies in animal models of neurodegeneration, where target engagement in the brain is essential.

DDI & Safety Pharmacology Studies

The well-characterized CYP3A induction liability of CK1-IN-2 makes it a valuable tool for investigating potential DDIs in a research setting [2]. Unlike tool compounds with unknown off-target profiles, CK1-IN-2 allows for controlled studies on the consequences of CYP3A induction, which is a critical consideration for combination therapies.

CNS-Penetrant Kinase Inhibitor Benchmarking & Assay Development

CK1-IN-2 serves as an excellent benchmark compound for developing and validating new assays for CNS-penetrant kinase inhibitors. Its dual CK1δ/ε inhibition profile and well-documented clinical journey can be used to calibrate assays, establish baseline activity, and compare the performance of novel compounds in cellular and in vivo models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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